

# In-Depth Technical Guide to CM-10-18: A Promising $\alpha$ -Glucosidase Inhibitor

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## Compound of Interest

Compound Name: CM-10-18

Cat. No.: B12383421

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## Introduction

**CM-10-18** is a synthetic iminosugar derivative that has garnered significant interest in the scientific community for its potent antiviral and potential therapeutic properties. Structurally, it is an N-alkylated derivative of 1-deoxynojirimycin (DNJ), a naturally occurring iminosugar. This guide provides a comprehensive overview of the physical and chemical properties of **CM-10-18**, its mechanism of action, and relevant experimental data to support further research and development.

## Chemical and Physical Properties

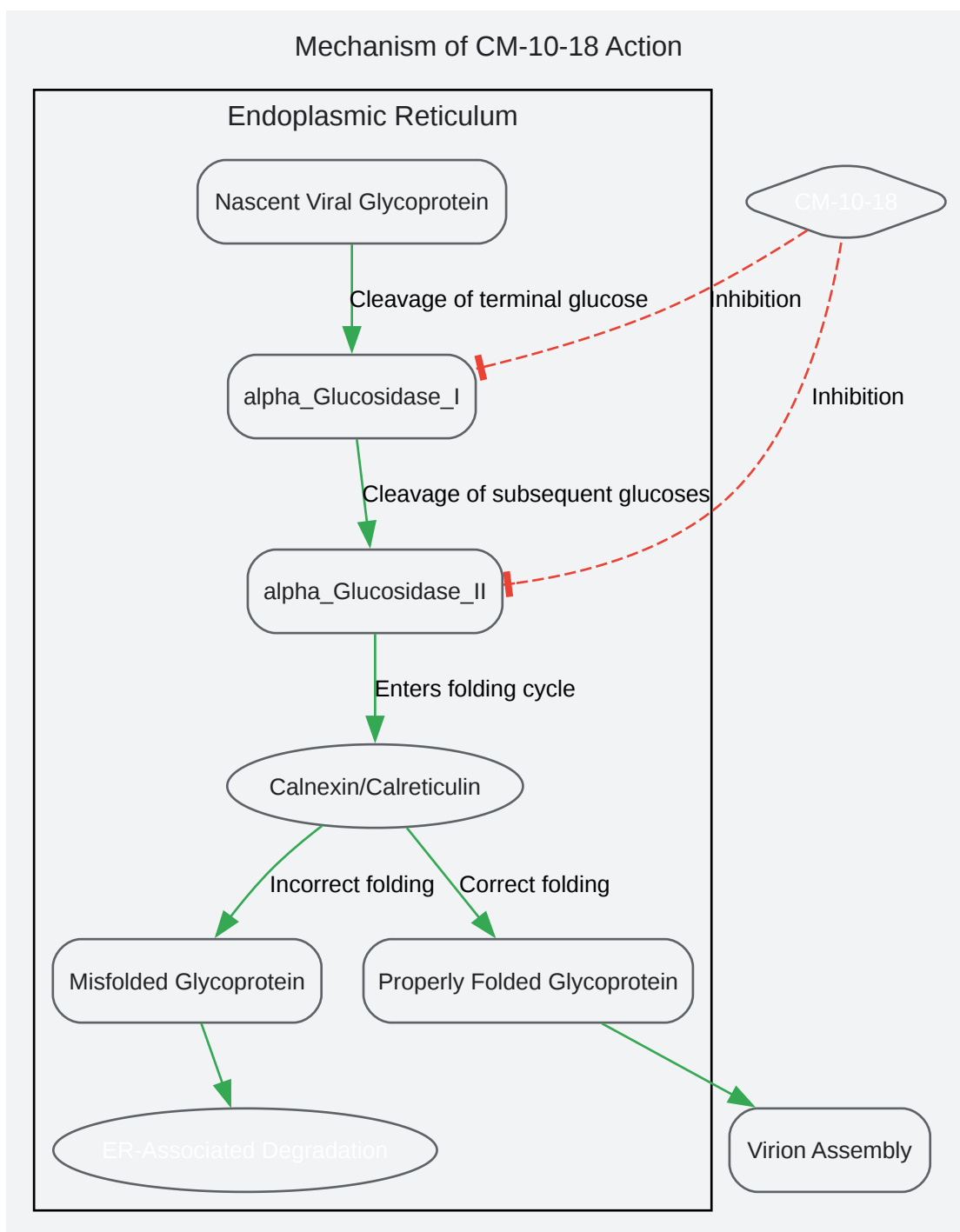
**CM-10-18**, also known by its chemical name N-(9-methoxynonyl)-1-deoxynojirimycin, is a small molecule with the following key identifiers and properties:

Property	Value
Chemical Formula	C <sub>17</sub> H <sub>35</sub> NO <sub>5</sub> [1]
Molecular Weight	333.47 g/mol [1]
CAS Number	1159614-57-9[1]
Appearance	Not explicitly reported, likely a solid at room temperature.
Melting Point	Not explicitly reported.
Boiling Point	Not explicitly reported.
Solubility	While specific quantitative data for CM-10-18 is not available, N-alkylated deoxynojirimycin derivatives are generally known to be water-soluble.[2] The N-alkylation can influence the lipophilicity, which may affect solubility in various solvents.
pKa	Not explicitly reported. For comparison, the pKa values for N-nonyl-DNJ and N-butyl-DNJ are reported to be 6.7 and 7.1, respectively.

## Mechanism of Action: Inhibition of $\alpha$ -Glucosidases

**CM-10-18** exerts its biological effects primarily through the competitive inhibition of host cellular  $\alpha$ -glucosidases I and II.[1][3] These enzymes are located in the endoplasmic reticulum (ER) and play a crucial role in the processing of N-linked glycans on newly synthesized glycoproteins.

Signaling Pathway of  $\alpha$ -Glucosidase Inhibition by **CM-10-18**:



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Caption: Inhibition of  $\alpha$ -glucosidases by **CM-10-18** disrupts viral glycoprotein folding.

By inhibiting these enzymes, **CM-10-18** prevents the trimming of glucose residues from the N-linked glycans of viral envelope glycoproteins. This disruption of glycan processing leads to misfolded glycoproteins, which are then targeted for degradation by the cell's quality control

machinery (ER-associated degradation, or ERAD). Consequently, the assembly and release of new, infectious viral particles are significantly reduced. This host-targeted antiviral strategy makes the development of viral resistance less likely.

## Experimental Data

### In Vitro Activity

**CM-10-18** has demonstrated significant in vitro activity against a range of viruses, including Dengue virus (DENV) and Hepatitis C virus (HCV).

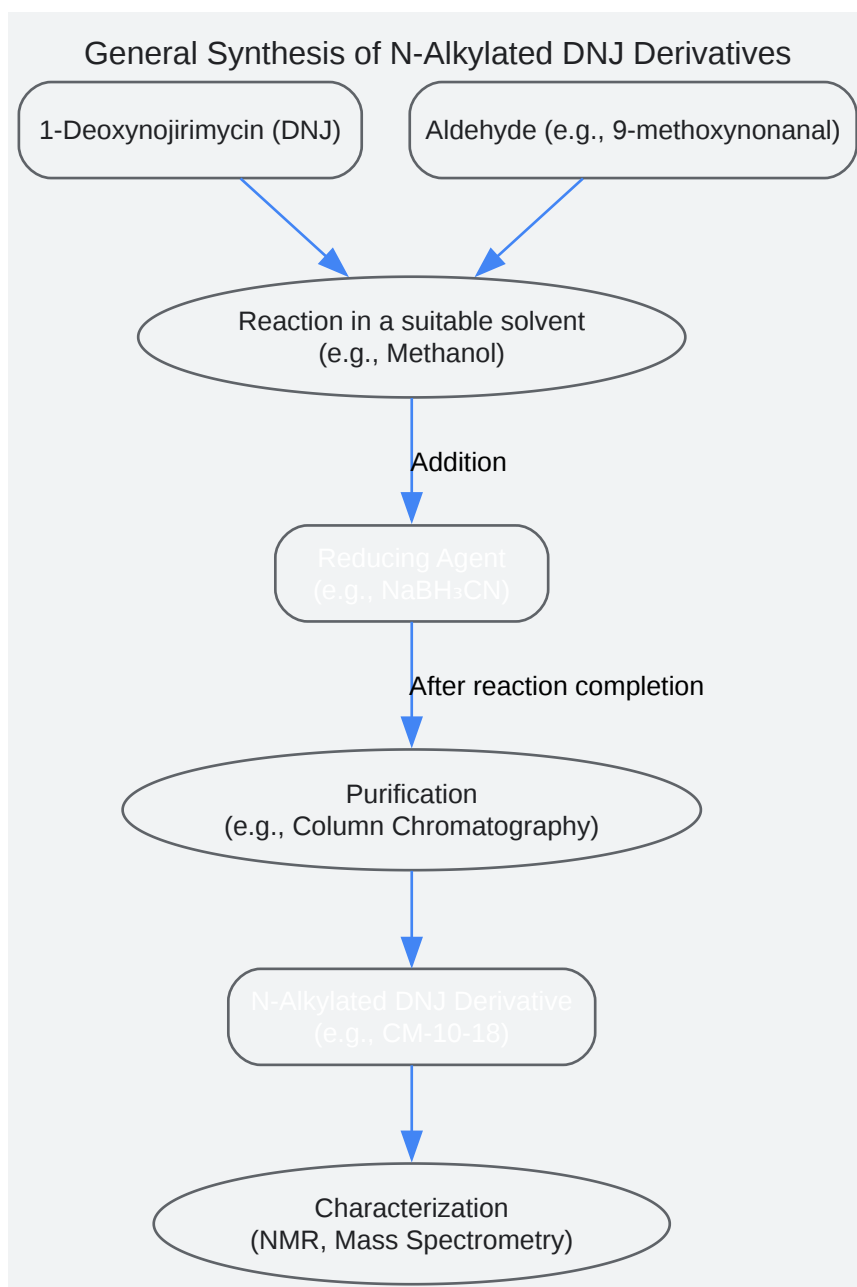
Virus	Cell Line	Assay	IC <sub>50</sub> / EC <sub>50</sub>	Reference
Dengue Virus (DENV)	BHK	Virus Yield Reduction	6.5 μM	Not explicitly cited
Bovine Viral Diarrhea Virus (BVDV)	MDBK	Virus Yield Reduction	-	<a href="#">[1]</a>

## Experimental Protocols

General Synthesis of N-Alkylated Deoxynojirimycin Derivatives:

The synthesis of **CM-10-18** and similar N-alkylated deoxynojirimycin derivatives is typically achieved through reductive amination. While a specific, detailed protocol for **CM-10-18** is not publicly available in the reviewed literature, a general procedure can be outlined based on the synthesis of analogous compounds.

Workflow for the Synthesis of N-Alkylated DNJ Derivatives:



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Caption: General workflow for synthesizing N-alkylated DNJ derivatives like **CM-10-18**.

#### Protocol Outline:

- Reaction Setup: 1-Deoxynojirimycin (DNJ) and the corresponding aldehyde (in this case, 9-methoxynonanal) are dissolved in a suitable solvent, such as methanol.

- **Reductive Amination:** A reducing agent, typically sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ), is added to the reaction mixture. The reaction proceeds at room temperature for a specified period.
- **Workup and Purification:** Upon completion, the reaction is quenched, and the crude product is purified using standard techniques like column chromatography to isolate the desired N-alkylated DNJ derivative.
- **Characterization:** The structure and purity of the final compound are confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

#### Analytical Characterization:

While specific spectra for **CM-10-18** are not readily available in the public domain, the characterization of N-alkylated DNJ derivatives would typically involve:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR: To confirm the presence of the DNJ core and the attached N-alkyl chain, and to verify the regiochemistry of the alkylation.
- Mass Spectrometry (e.g., ESI-MS): To determine the molecular weight of the compound and confirm its elemental composition.

## Conclusion

**CM-10-18** is a promising  $\alpha$ -glucosidase inhibitor with demonstrated antiviral activity. Its well-defined chemical structure and mechanism of action make it an attractive candidate for further investigation in the development of novel therapeutics. This technical guide provides a foundational understanding of its properties and a basis for future research endeavors. Further studies are warranted to fully elucidate its physicochemical properties, optimize its synthesis, and explore its full therapeutic potential.

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## References

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